molecular formula C14H20N2O3S B5383835 N-(2-methylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

N-(2-methylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B5383835
M. Wt: 296.39 g/mol
InChI Key: HXGFAGVDCSQETL-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a chemical compound with a molecular formula of C13H18N2O It is known for its unique structure, which includes a piperidine ring substituted with a 2-methylphenyl group and a methylsulfonyl group

Properties

IUPAC Name

N-(2-methylphenyl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-11-6-3-4-8-13(11)15-14(17)12-7-5-9-16(10-12)20(2,18)19/h3-4,6,8,12H,5,7,9-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGFAGVDCSQETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with 2-Methylphenyl Group:

    Addition of Methylsulfonyl Group: The methylsulfonyl group is introduced via a sulfonylation reaction using reagents such as methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-(2-methylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors in biological systems.

    Modulating Enzyme Activity: Affecting the activity of enzymes involved in various biochemical pathways.

    Altering Cellular Signaling: Influencing cellular signaling pathways to produce desired effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylphenyl)piperidine-3-carboxamide: Lacks the methylsulfonyl group.

    N-(5-chloro-2-methylphenyl)piperidine-3-carboxamide: Contains a chlorine atom instead of the methylsulfonyl group.

Uniqueness

N-(2-methylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is unique due to the presence of both the 2-methylphenyl and methylsulfonyl groups, which confer distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial domains

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